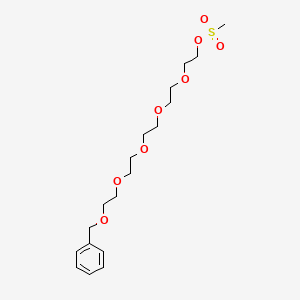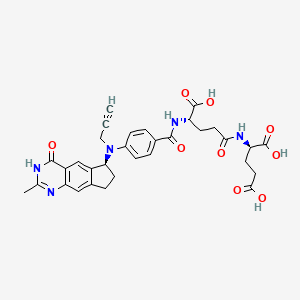
BIO-アセトキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycogen Synthase Kinase-3 is a highly conserved protein serine/threonine kinase that plays a central role in a wide variety of cellular processes, including the coordination of catabolic and anabolic pathways . The inhibition of Glycogen Synthase Kinase-3 has been recognized as a promising therapeutic strategy for treating multiple pathological conditions, particularly those related to the central nervous system .
科学的研究の応用
Glycogen Synthase Kinase-3 Inhibitor X has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study phosphorylation and dephosphorylation processes.
Biology: Investigated for its role in regulating cellular processes such as apoptosis, differentiation, and proliferation.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases, psychiatric disorders, and cancer
作用機序
- The primary targets of BIO-Acetoxime are the two isoforms of GSK-3: GSK-3α and GSK-3β. These kinases are involved in regulating diverse pathways, such as glycogen metabolism, cell cycle progression, and neuronal development .
- Inhibition of GSK-3 leads to altered signaling cascades, affecting various cellular processes. For instance, GSK-3 regulates the Wnt/β-catenin pathway, which influences cell proliferation and differentiation. BIO-Acetoxime disrupts this pathway by inhibiting GSK-3, resulting in downstream changes in gene expression and cell fate .
- The affected pathways include:
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
BIO-Acetoxime interacts with the enzymes GSK-3α and GSK-3β, inhibiting their activity . It also weakly affects the activities of Cdk4/D1 and many other kinases . BIO-Acetoxime does not compete with ATP, indicating that it binds to a site different from the ATP-binding pocket .
Cellular Effects
BIO-Acetoxime has been shown to have anticonvulsant and anti-infection activity . It increases the viability of HSV-1-infected cells but shows little effect on the morphology and viability of mock-infected cells . Moreover, BIO-Acetoxime significantly reduces the release of HSV-1 particles in OC3 cells .
Molecular Mechanism
BIO-Acetoxime exerts its effects at the molecular level by inhibiting GSK-3, thereby blocking β-catenin phosphorylation and degradation . This allows β-catenin to activate transcription of WNT pathway-controlled genes .
Temporal Effects in Laboratory Settings
It is known that BIO-Acetoxime is stable and can be stored at -20°C for up to 1 month .
Dosage Effects in Animal Models
In animal models, BIO-Acetoxime has shown anticonvulsant effects in the focal pilocarpine rat model at 0.5 mg/kg, and in 6-Hz fully kindled FVB/N mice at 0.5, 2.5, and 5 mg/kg via intraperitoneal administration .
Metabolic Pathways
It is known that BIO-Acetoxime inhibits GSK-3, a key enzyme involved in numerous cellular processes, including glycogen metabolism .
Transport and Distribution
It is known that BIO-Acetoxime is not cell-permeable .
Subcellular Localization
Given its role as a GSK-3 inhibitor, it is likely to be found in the cytoplasm where GSK-3 is located .
準備方法
Synthetic Routes and Reaction Conditions
Glycogen Synthase Kinase-3 Inhibitor X is synthesized through a series of chemical reactions involving the bromination of indirubin followed by acetoxime formation. The key steps include:
Bromination: Indirubin is brominated using bromine in an organic solvent to introduce a bromine atom at the 6-position.
Acetoxime Formation: The brominated indirubin is then reacted with hydroxylamine to form the oxime, followed by acetylation to yield the acetoxime derivative.
Industrial Production Methods
The industrial production of Glycogen Synthase Kinase-3 Inhibitor X involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-Scale Bromination: Conducted in industrial reactors with controlled temperature and stirring to ensure uniform bromination.
Oxime Formation and Acetylation: Performed in large reaction vessels with precise control over reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Glycogen Synthase Kinase-3 Inhibitor X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The bromine atom in the molecule can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions include various derivatives of Glycogen Synthase Kinase-3 Inhibitor X with modified functional groups, which can be used for further research and development .
類似化合物との比較
Similar Compounds
Indirubin: A natural compound with inhibitory effects on Glycogen Synthase Kinase-3.
Hymenialdisine: A marine-derived compound that inhibits Glycogen Synthase Kinase-3.
Meridianins: Marine alkaloids with Glycogen Synthase Kinase-3 inhibitory activity.
Uniqueness
Glycogen Synthase Kinase-3 Inhibitor X is unique due to its high selectivity for Glycogen Synthase Kinase-3α/β over other kinases, making it a valuable tool for studying Glycogen Synthase Kinase-3-related pathways and developing targeted therapies .
特性
CAS番号 |
667463-85-6 |
|---|---|
分子式 |
C18H12BrN3O3 |
分子量 |
398.2 g/mol |
IUPAC名 |
[[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |
InChI |
InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3 |
InChIキー |
HUDSYNWJCPDHLL-UHFFFAOYSA-N |
SMILES |
CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |
異性体SMILES |
CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |
正規SMILES |
CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BIO-acetoxime; (2′Z,3′E)-6-Bromoindirubin-3′-acetoxime, 6-Bromoindirubin acetoxime, 6-Bromoindirubin-3′-acetoxime, BIA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)


![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)


